An In-Depth Technical Guide on the Biological Activity of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime and the Broader Pyrazole Oxime Class
An In-Depth Technical Guide on the Biological Activity of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime and the Broader Pyrazole Oxime Class
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its diverse pharmacological properties.[1][2] When integrated with an oxime functionality, the resulting pyrazole oxime derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising lead compounds for the development of novel therapeutic agents and crop protection solutions.[3][4][5] This guide provides a comprehensive technical overview of the biological activities associated with the pyrazole oxime class of compounds, with a conceptual focus on the potential of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime. While specific data on this particular molecule is not extensively available in public literature, by examining its structural analogues, we can infer its likely biological profile and the experimental pathways to validate it.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical landscape, synthesis, spectrum of biological activities, mechanisms of action, and key experimental protocols for evaluating this versatile class of molecules. The insights provided are grounded in established scientific literature and are intended to guide future research and development efforts.
Chemical Landscape and Synthesis of Pyrazole Oximes
The core structure of a pyrazole oxime consists of a five-membered pyrazole ring linked to an oxime group. The versatility of this scaffold lies in the numerous points for chemical modification on both the pyrazole ring and the oxime side chain, allowing for the fine-tuning of physicochemical properties and biological activity.
General Synthesis of Pyrazole Oxime Derivatives
The synthesis of pyrazole oximes typically involves a multi-step process. A common route begins with the synthesis of a pyrazole-containing ketone, which is then oximated. The following is a generalized protocol for the synthesis of pyrazole oxime derivatives:
Step 1: Synthesis of the Pyrazole Ketone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate pyrazole starting material in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add the acylating or alkylating agent (e.g., an acid chloride or an alpha-halo ketone) to the reaction mixture.
-
Reaction Conditions: The reaction may be carried out at room temperature or require heating under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole ketone.
Step 2: Oximation of the Pyrazole Ketone
-
Reaction Setup: Dissolve the purified pyrazole ketone in a suitable solvent, such as ethanol or pyridine.
-
Addition of Oximating Agent: Add hydroxylamine hydrochloride to the solution. If pyridine is not used as the solvent, a base such as sodium acetate or potassium carbonate should be added to neutralize the liberated HCl.[6][7]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration. The crude oxime is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent.[7]
Diagram of a Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for pyrazole oximes.
Spectrum of Biological Activities and Mechanisms of Action
Pyrazole oxime derivatives have been reported to possess a wide array of biological activities. The following sections will explore the most significant of these, including their mechanisms of action and supporting data.
Antifungal Activity
A significant body of research highlights the potent antifungal properties of pyrazole oximes against a range of phytopathogenic fungi.[1][8][9][10]
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition
Many pyrazole-based fungicides, including some containing an oxime ether fragment, act as Succinate Dehydrogenase Inhibitors (SDHIs).[8][11] SDH, also known as Complex II, is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to cell death.[8][11]
Signaling Pathway of SDH Inhibition
Caption: Inhibition of Succinate Dehydrogenase by pyrazole oximes.
Quantitative Data on Antifungal Activity
| Compound Class | Target Fungi | EC50 (µg/mL) | Reference |
| Pyrazole-4-carboxamide oxime ether | Rhizoctonia solani | 1.1 | [8][11] |
| Pyrazole oxime with oxazole ring | Pseudoperonospora cubensis | ~50 (at 80-100% inhibition) | [1] |
| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 | [10] |
| Pyrazole derivatives with oxime esters | Botrytis cinerea | 7.04 | [9] |
Herbicidal Activity
Certain pyrazole oxime derivatives have demonstrated potent herbicidal activity, making them attractive candidates for the development of new weed control agents.[12][13]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
A key target for many pyrazole-based herbicides is the enzyme Protoporphyrinogen Oxidase (PPO).[12][13] PPO is involved in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, ultimately leading to plant death.[13][14]
Anticancer and Antitumor Activity
The pyrazole oxime scaffold has also been explored for its potential in oncology. Several studies have reported significant cytotoxic effects of these compounds against various cancer cell lines.[4][15][16][17][18][19]
Mechanism of Action: Induction of Apoptosis and Autophagy
The anticancer activity of some pyrazole oximes has been attributed to their ability to induce programmed cell death (apoptosis) and autophagy in cancer cells.[15] For instance, certain oxime-containing pyrazole derivatives have been shown to cause a dose- and time-dependent inhibition of proliferation in A549 lung cancer cells, primarily through the induction of autophagy.[15][16]
Signaling Pathway for Anticancer Activity
Caption: Induction of apoptosis and autophagy by pyrazole oximes.
Quantitative Data on Anticancer Activity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Oxime-linked pyrazole derivative | A549 (Lung) | 14.5 | [16] |
| Pyrazole oxime with pyridyl moiety | HepG2 (Liver) | 1.53 - 17.27 | [4][18] |
| Pyrazole oxime with 1,2,3-thiadiazole | HCT-116 (Colon) | 6.56 - 8.12 | [19] |
| Pyrazole oxime with 1,2,3-thiadiazole | SGC-7901 (Gastric) | 8.64 - 11.46 | [19] |
| Pyrazole oxime ester derivative | SH-SY5Y (Neuroblastoma) | 85.94 | [17] |
Insecticidal and Acaricidal Activities
The pyrazole oxime scaffold is present in commercially successful pesticides like Fenpyroximate, a potent acaricide.[1][4] This has spurred further research into novel derivatives with insecticidal and acaricidal properties.[1][4][19][20]
Mechanism of Action
The precise mechanism of action for many insecticidal and acaricidal pyrazole oximes is still under investigation, but it is often related to the disruption of mitochondrial respiration. Fenpyroximate, for example, is known to inhibit the mitochondrial electron transport chain at Complex I.
Other Reported Activities
The versatility of the pyrazole oxime scaffold extends to several other therapeutic areas, including:
-
Antiviral: Some derivatives have shown activity against viruses such as the Herpes Simplex Virus-1 (HSV-1).[4][5][21]
-
Antibacterial: Certain pyrazole-containing compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[2][22]
-
Anti-inflammatory: Pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[23]
-
Anticonvulsant: Modifications of known anticonvulsant drugs to include a pyrazole oxime moiety have yielded compounds with promising activity in preclinical models of epilepsy.[24]
-
Acetylcholinesterase (AChE) Reactivation: In the context of organophosphate poisoning, some pyrazole oximes have been studied for their potential to reactivate inhibited AChE.[6]
Experimental Protocols
The following are generalized protocols for the initial screening of pyrazole oxime derivatives for their key biological activities.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Fungal Inoculum: Culture the target fungal strain on an appropriate agar medium. Prepare a spore suspension or mycelial fragment suspension in a suitable broth and adjust the concentration to a standardized level (e.g., 10^4 to 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the growth medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, add the fungal inoculum to each well containing the serially diluted test compound. Include positive (fungus with a known antifungal agent) and negative (fungus with solvent) controls.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the negative control wells.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 value can be determined by measuring the optical density or metabolic activity and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole oxime compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Generalized Workflow for Biological Screening
Caption: A generalized workflow for the biological screening of pyrazole oximes.
Structure-Activity Relationships (SAR)
While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed from the literature:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence the biological activity. For example, electron-withdrawing groups may enhance herbicidal efficacy.[12]
-
The Oxime Moiety: The oxime group is a key pharmacophore, and its configuration (E/Z) can affect activity. Furthermore, the conversion of the oxime hydroxyl group to an ether or ester can modulate the compound's lipophilicity and pharmacokinetic properties, often leading to enhanced activity.[8][11][14]
-
The Side Chain: The substituent attached to the oxime group plays a crucial role in determining the type and potency of the biological activity. Aromatic and heterocyclic moieties are commonly employed and their substitution patterns are critical for target engagement.[1][4][18][19][20]
Future Perspectives and Conclusion
The pyrazole oxime scaffold is a remarkably versatile platform for the discovery of new bioactive molecules. The wide range of demonstrated activities, from antifungal and herbicidal to anticancer and antiviral, underscores the significant potential of this chemical class.
For the specific compound, (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime , a logical starting point for investigation would be a broad biological screening encompassing antifungal, herbicidal, and cytotoxic assays. Based on its structural features, particularly the pyrazole and oxime moieties, it is plausible that this compound will exhibit one or more of the activities discussed in this guide.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: For many of the observed activities, the precise molecular targets and signaling pathways remain to be fully characterized.
-
Lead Optimization: Systematic modification of the pyrazole oxime scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Areas: Given the broad spectrum of activity, it is likely that pyrazole oximes may have utility in other disease areas not yet extensively explored.
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